molecular formula C16H13N3O2 B2991817 N-((5-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide CAS No. 2034467-14-4

N-((5-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide

Cat. No.: B2991817
CAS No.: 2034467-14-4
M. Wt: 279.299
InChI Key: CQCBBDLTLOVGJA-UHFFFAOYSA-N
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Description

“N-((5-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide” is a chemical compound used in scientific research. It belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group . It holds promise in diverse applications due to its unique structure, offering potential breakthroughs in various fields.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, some N-(5-methyl-4-oxo-2-arylthiazolidin-3-yl)-isonicotinamide derivatives were synthesized from isoniazid (INH) and screened as antimycobacterial agents . The compounds were obtained via cyclocondensation of N-arylideneisonicotinohydrazide derivatives with thiolactic acid . Initial compounds were synthesized by reaction of isoniazid with appropriate benzaldehyde .

Scientific Research Applications

Synthetic Applications and Biological Activities

N-((5-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide and its related compounds have been explored in various scientific research areas, particularly in the synthesis of complex molecules and investigation of their biological activities. A study reported the synthesis and characterization of cobalt(II) complexes with N-heterocyclic ligands, including those similar to this compound, which showed elevated biological activities upon complexation (Segl′a et al., 2008). Another research focused on the crystal structure of a compound related to this compound, highlighting its potential in material science and crystal engineering (Li Liu & F. Jian, 2008).

Antimicrobial Studies

Triazole derivatives of isonicotinamide, which share a core structure with this compound, have been synthesized and evaluated for their antimicrobial activities. These studies reveal that such compounds exhibit significant activity against various microorganisms, indicating their potential as antimicrobial agents (Mishra et al., 2010).

Chemical Reactivity and Catalysis

Research on isonicotinamides carrying N-furanylmethyl substituents has shown that these compounds undergo cyclization induced by electrophiles, leading to spirocyclic compounds. This reactivity is crucial for the development of novel catalytic processes and the synthesis of complex molecular architectures (Brice & Clayden, 2009).

Pharmaceutical Co-crystals

The use of carboxamide-pyridine N-oxide heterosynthon in crystal engineering has been explored, demonstrating the ability to assemble isonicotinamide N-oxide into triple helix architecture. This approach has implications for the design of pharmaceutical co-crystals, potentially enhancing the stability and bioavailability of drugs (Reddy et al., 2006).

Metabolite Analysis and Nutritional Studies

Studies on the quantitation of urinary niacin metabolites, including N1-methylnicotinamide, highlight the role of such compounds in assessing niacin status and understanding metabolic pathways related to vitamin B3 (Carter, 1982). Additionally, the synthesis and evaluation of antiprotozoal agents based on dicationic imidazo[1,2-a]pyridines, related to this compound, have been reported, indicating their potential in treating protozoal infections (Ismail et al., 2004).

Properties

IUPAC Name

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c20-16(13-1-4-17-5-2-13)19-9-12-7-15(10-18-8-12)14-3-6-21-11-14/h1-8,10-11H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQCBBDLTLOVGJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)NCC2=CC(=CN=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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